N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide
Description
N-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is a synthetic small molecule featuring a thiazole core substituted at the 4-position with a benzo[d][1,3]dioxol-5-yl (methylenedioxybenzene) group and at the 2-position with an acetamide moiety bearing a 4-(methylsulfonyl)phenyl substituent. The methylenedioxybenzene group is a common pharmacophore in bioactive compounds, often associated with enhanced binding affinity and metabolic stability . The methylsulfonyl group is a strong electron-withdrawing substituent, which may improve solubility and influence intermolecular interactions in biological systems .
Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-(4-methylsulfonylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5S2/c1-28(23,24)14-5-2-12(3-6-14)8-18(22)21-19-20-15(10-27-19)13-4-7-16-17(9-13)26-11-25-16/h2-7,9-10H,8,11H2,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZDOPYVEUSXLDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is a complex organic compound that exhibits a range of biological activities, making it a promising candidate in medicinal chemistry. This article reviews its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a thiazole ring, a benzodioxole moiety, and a methylsulfonyl group attached to an acetamide backbone. Its molecular formula is with a molecular weight of approximately 364.38 g/mol. The unique structural characteristics contribute to its diverse biological activities.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties . Studies have shown that it has effective in vitro activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Aspergillus niger and Aspergillus oryzae .
Anticancer Properties
The compound has also been evaluated for its anticancer potential . In vitro studies demonstrate that it inhibits the proliferation of cancer cell lines such as HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer). Notably, some derivatives showed IC50 values below 5 μM, indicating potent antitumor activity . For example, specific derivatives exhibited IC50 values of 2.07 ± 0.88 μM against HeLa cells and 3.52 ± 0.49 μM against A549 cells .
Antimalarial Activity
Additionally, preliminary studies suggest that this compound may possess antimalarial activity , characterized by low IC50 values in assays against malaria parasites . This potential highlights its importance in the search for new antimalarial agents.
The biological activity of this compound is likely mediated through interactions with specific molecular targets within biological systems. It may inhibit key enzymes involved in cell proliferation and metabolic pathways associated with microbial infections and cancer development .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that can be optimized for large-scale production using techniques such as continuous flow chemistry. The purification methods often include recrystallization and chromatography to obtain high-purity products .
Notable Derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-methylthiazol-2-yl)-4-methylsulfonyl-benzamide | Similar thiazole structure with methyl substitution | Enhanced solubility |
| 2-amino-N-(4-methyl-thiazol-2-yl)-5-benzamide | Contains an amino group on thiazole | Potentially different biological activity |
| 3-(4-fluorophenyl)-6-(methylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine | Different heterocyclic structure | Distinct pharmacological profiles |
These derivatives highlight the structural diversity and potential for varied biological activities stemming from modifications to the core structure of the compound.
Case Studies
Several studies have documented the biological activities of related compounds:
- Antimicrobial Evaluation : A study synthesized various amides from thiazole derivatives and evaluated their antibacterial efficacy against E. coli and S. aureus, providing insights into structure-activity relationships .
- Antitumor Assessment : Another investigation focused on N-aryl thiazole derivatives, revealing significant growth inhibition in multiple cancer cell lines with detailed IC50 measurements .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
Functional Group Analysis
- Methylsulfonyl vs. Methylthio (D14, ):
The target compound’s 4-(methylsulfonyl)phenyl group is more polar and electron-withdrawing than the 4-(methylthio)phenyl group in D13. This difference likely enhances aqueous solubility and alters binding interactions in hydrophobic pockets . - Benzo[d][1,3]dioxol-5-yl vs. Triphenylamine ():
Triphenylamine-benzothiazole derivatives (e.g., compounds 1–3 in ) exhibit temperature-dependent fluorescence due to twisted intramolecular charge transfer (TICT). The target compound’s benzo[d][1,3]dioxol-5-yl lacks this photophysical behavior but may confer metabolic stability . - Thiazole vs. Thiadiazole (ASN90, ): Thiadiazole in ASN90 provides a larger π-system for protein binding, whereas the thiazole in the target compound offers a smaller, more rigid scaffold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
